Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Ureido Group Introduction: The ureido group can be introduced by reacting the quinoline derivative with an isocyanate, such as phenyl isocyanate, under controlled conditions.
Ethoxyphenyl Group Attachment: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with an ethoxyphenyl halide.
Methylation: The final step involves the methylation of the carboxylic acid group to form the methyl ester, using reagents such as diazomethane or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ureido group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((6-(3-(4-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate: Similar structure with a methoxy group instead of an ethoxy group.
Methyl 2-((6-(3-(4-aminophenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate: Similar structure with an amino group instead of an ethoxy group.
Uniqueness
Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-3-34-21-12-9-19(10-13-21)28-27(32)29-20-11-14-23-22(15-20)25(35-17-26(31)33-2)16-24(30-23)18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYSGPBIGFKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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